molecular formula C5H7N3O2 B13117740 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid CAS No. 773010-63-2

2-Amino-3,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13117740
CAS No.: 773010-63-2
M. Wt: 141.13 g/mol
InChI Key: JGOZCSIBOJZBAN-UHFFFAOYSA-N
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Description

2-Amino-3,6-dihydropyrimidine-4-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmacological research, primarily for its potential as a scaffold in developing therapeutic agents. This tetrahydropyrimidine (THPM) derivative shares a core structure with compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties . The tetrahydropyrimidine scaffold is recognized in scientific literature as a privileged structure in drug discovery, often synthesized via methods like the Biginelli reaction to create diverse libraries for biological screening . In neuroscience research, analogs of this compound, specifically 2-aminotetrahydropyrimidine-5-carboxylic acids, have been identified as potent and selective substrate-inhibitors of the betaine/GABA transporter 1 (BGT1) . BGT1 is a protein responsible for the regulation of the inhibitory neurotransmitter GABA and is a potential target for managing neurological disorders such as epilepsy . The molecular determinants of this BGT1 selectivity have been explored through structural analogs and in silico studies, providing a basis for the rational design of tool compounds for future drug discovery . Furthermore, dihydroxypyrimidine carboxylic acids, which are structurally related, have been investigated as valuable scaffolds for developing antivirals, demonstrating the versatility of the pyrimidine core in targeting various biological pathways . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

773010-63-2

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-amino-1,4-dihydropyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1H,2H2,(H,9,10)(H3,6,7,8)

InChI Key

JGOZCSIBOJZBAN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(NC(=N1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of suitable precursors under specific conditions. For example, the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds . Another method involves the addition of anhydrous methanol, a solvent, and malononitrile, followed by condensation and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid exhibits significant anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (AGS). The compound's effectiveness is often compared to standard chemotherapeutics such as 5-Fluorouracil.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (μM)Comparison with 5-Fluorouracil (μM)
MCF-79.4617.02
MDA-MB-23111.7311.73
AGS4.97N/A

The compound has been shown to induce apoptosis in treated cells, as evidenced by increased levels of caspase activity, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition
The compound serves as a promising candidate for the development of enzyme inhibitors, particularly targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Molecular docking studies have demonstrated its high affinity for CDK4, suggesting potential applications in cancer therapy .

Biological Research

Enzyme Interaction Studies
In addition to its anticancer properties, this compound has been investigated for its interactions with various enzymes. Its ability to inhibit xanthine oxidase has been highlighted in studies focusing on hyperuricemia and gout treatment .

Pharmacological Exploration
The compound's structural features enhance its interaction with biological targets, making it a candidate for further pharmacological exploration. Its derivatives have shown potential in inhibiting proteins involved in cell cycle regulation and may serve as leads for new therapeutic agents .

Material Science

Synthesis of Heterocycles
this compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its versatility allows for the development of novel materials with unique properties .

Dyes and Pigments
In industrial applications, the compound is also employed in the synthesis of dyes and pigments due to its ability to form stable complexes with metals, enhancing color stability and durability .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of various derivatives of this compound on MCF-7 cells. The results indicated that certain derivatives exhibited significantly lower IC₅₀ values compared to traditional chemotherapeutics, highlighting their potential as effective anticancer agents.

Case Study 2: Enzyme Inhibition Mechanism
Research focused on the mechanism of action of the compound as an xanthine oxidase inhibitor demonstrated that it acts as a mixed-type inhibitor. This was corroborated by enzyme kinetics studies showing enhanced binding to the enzyme-substrate complex compared to the free enzyme .

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrimidine- and pyridine-based carboxylic acid derivatives, highlighting structural similarities and differences:

Compound Name CAS No. Molecular Formula Substituents Key Features
2-Amino-3,6-dihydropyrimidine-4-carboxylic acid Not provided C₅H₅N₃O₂ 2-NH₂; 3,6-dihydro; 4-COOH Partially saturated pyrimidine core; potential for hydrogen bonding and zwitterion formation.
4-Amino-2,6-dihydroxy pyrimidine Not provided C₄H₅N₃O₂ 4-NH₂; 2,6-OH Fully unsaturated pyrimidine with hydroxyl groups; higher acidity due to -OH substituents .
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid 84659-98-3 C₁₁H₈N₂O₃ 2-phenyl; 6-OH; 4-COOH Aromatic pyrimidine with lipophilic phenyl group; enhanced UV absorption .
6-(Diallylamino)pyrimidine-4-carboxylic acid 1856516-37-4 C₁₁H₁₃N₃O₂ 6-N(CH₂CH=CH₂)₂; 4-COOH Bulky diallylamino group; likely improved solubility in organic solvents .
2-[3-(Acetylamino)phenyl]-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid 581 (PDB ID) C₁₃H₁₁N₃O₅ 2-(acetylamino)phenyl; 5-OH; 6-oxo; 4-COOH Complex substituents; potential for metal chelation and protein binding .

Key Research Findings

Impact of Saturation: The 3,6-dihydro modification in the target compound reduces aromaticity compared to fully unsaturated analogs like 4-Amino-2,6-dihydroxy pyrimidine. This may decrease planarity, affecting π-π stacking interactions in biological systems .

Functional Group Effects: Carboxylic Acid Position: Pyrimidine-4-carboxylic acid derivatives (e.g., 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid) exhibit strong hydrogen-bonding capacity, making them useful in coordination chemistry . Amino vs.

Biological Relevance : The acetylated phenyl derivative (CAS 581) demonstrates how electron-withdrawing groups and extended conjugation can enhance interactions with biological targets, such as enzymes or receptors .

Biological Activity

2-Amino-3,6-dihydropyrimidine-4-carboxylic acid (often referred to as DHPM) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring with various functional groups that contribute to its biological reactivity. The presence of an amino group and a carboxylic acid group enhances its interaction with biological targets, making it a versatile compound for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy.

Molecular Docking Studies :
Molecular docking studies have demonstrated that these compounds exhibit high affinity for cyclin-dependent kinase 4 (CDK4), a crucial regulator of the cell cycle. This interaction suggests that they may inhibit cell proliferation in cancer cells, making them candidates for anticancer drugs .

Cytotoxicity Assessments :
In vitro cytotoxicity assays have shown significant effects against various cancer cell lines. For example, compounds derived from DHPM exhibited IC50 values indicating potent cytotoxicity against human breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS) cell lines. Table 1 summarizes the cytotoxic effects of selected compounds:

CompoundCell LineIC50 (µg/mL)
4jAGS4.90
4rMCF-70.17
5gMCF-771.94
5mHEK293>200

These findings indicate that modifications to the DHPM structure can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of DHPM derivatives have also been explored extensively.

Inhibition of COX Enzymes :
Research has shown that certain derivatives possess significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, specific compounds demonstrated IC50 values comparable to the standard anti-inflammatory drug celecoxib .

Animal Models :
In vivo studies using carrageenan-induced paw edema models in rats have confirmed the anti-inflammatory efficacy of these compounds. The percentage reduction in inflammation was recorded and compared to standard treatments, indicating promising therapeutic potential .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, modulating their activity through competitive inhibition or allosteric modulation.

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